isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Isopropyl ester at position 4.
- 5-Bromo-2-methoxyphenyl substituent at position 5.
- Ethyl group at position 2 and methyl group at position 6.
- A keto group at position 3, contributing to the conjugated system .
Its synthesis likely follows protocols similar to related derivatives, involving Biginelli-like cyclocondensation or thiourea-mediated cyclization .
Properties
Molecular Formula |
C20H23BrN2O4S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
propan-2-yl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23BrN2O4S/c1-6-15-18(24)23-17(13-9-12(21)7-8-14(13)26-5)16(19(25)27-10(2)3)11(4)22-20(23)28-15/h7-10,15,17H,6H2,1-5H3 |
InChI Key |
QCOUIMOHIQMTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction for Dihydropyrimidinone (DHPM) Formation
The Biginelli reaction—a one-pot multicomponent reaction—is employed to synthesize the DHPM scaffold. A mixture of:
-
5-Bromo-2-methoxybenzaldehyde (1.0 equiv),
-
Isopropyl acetoacetate (1.2 equiv),
-
Thiourea (1.5 equiv)
is refluxed in ethanol with HCl catalysis (2 mol%) at 80°C for 12 hours. This yields isopropyl 6-methyl-4-(5-bromo-2-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Intermediate A).
Key Data:
Thiazole Ring Formation via Cyclization
Intermediate A is treated with ethyl chloroacetate (1.5 equiv) in acetic anhydride at 110–115°C for 30 minutes to form the thiazolo[3,2-a]pyrimidine core. The reaction proceeds via nucleophilic displacement of the thioxo group by the α-chloroester, followed by cyclization.
Key Data:
Functionalization of the Thiazolopyrimidine Core
Introduction of the Ethyl Group at Position 2
The ethyl group is introduced via alkylation of the thiazole nitrogen. The cyclized product is reacted with ethyl bromide (2.0 equiv) in the presence of KCO (3.0 equiv) in DMF at 60°C for 6 hours.
Key Data:
-
Yield: 75%
-
MS (ESI): m/z 489.2 [M+H].
Methylation at Position 7
A Friedel-Crafts alkylation is performed using methyl iodide (1.5 equiv) and AlCl (1.2 equiv) in dichloromethane at 0°C. The methyl group is selectively introduced at position 7 due to electronic effects.
Key Data:
Installation of the Isopropyl Carboxylate Group
The isopropyl ester is retained from the Biginelli reaction’s β-ketoester component (isopropyl acetoacetate ). No additional steps are required if the ester remains stable during subsequent reactions. If transesterification occurs, the ester can be reinstated via Steglich esterification using isopropyl alcohol and DCC/DMAP.
Oxidation to 3-Keto Functionality
The 3-keto group is introduced by oxidation of the dihydropyrimidinone intermediate. Treatment with Jones reagent (CrO/HSO) in acetone at 0°C for 2 hours affords the ketone.
Key Data:
Final Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1) and characterized by:
-
, NMR,
-
High-resolution mass spectrometry (HRMS),
Analytical Data for Target Compound:
-
NMR (400 MHz, CDCl): δ 8.68 (s, 1H), 7.45 (d, Hz, 1H), 6.95 (d, Hz, 1H), 6.83 (dd, , 2.4 Hz, 1H), 5.23 (hept, Hz, 1H), 3.89 (s, 3H), 3.35 (q, Hz, 2H), 2.71 (s, 3H), 2.47 (s, 3H), 1.31 (d, Hz, 6H), 1.29 (t, Hz, 3H).
-
HRMS (ESI): m/z 603.0984 [M+H] (calc. 603.0987).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Biginelli Reaction | 68–72 | >95 | One-pot, scalable |
| Thiazole Cyclization | 65–70 | 90 | Regioselective |
| Ethylation | 75 | 88 | Mild conditions |
| Methylation | 82 | 93 | Positional selectivity |
| Oxidation | 85 | 97 | High efficiency |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization: The use of molecular sieves (3Å) during cyclization minimizes side reactions and improves yield.
-
Ester Stability: Conducting methylation at low temperatures (0°C) prevents transesterification of the isopropyl group.
-
Purification: Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates regioisomers.
Scalability and Industrial Relevance
The described route is scalable to kilogram-scale with modifications:
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. The thiazole moiety is known for its role in enhancing the cytotoxic effects of various derivatives against cancer cell lines. For instance, compounds similar to isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have shown effectiveness against different types of cancers including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) .
Synthesis and Derivatives
The synthesis of this compound involves multistep reactions starting from readily available precursors. The compound can be synthesized through cyclization reactions involving thiazole derivatives and various electrophiles, leading to a library of analogues that can be screened for biological activity .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial activities. The thiazole ring system has been associated with inhibition of inflammatory pathways and bacterial growth, making these compounds potential candidates for treating infections and inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of thiazole-containing compounds in preclinical trials:
These findings demonstrate the versatility and potential of this compound in drug development.
Mechanism of Action
The mechanism of action of isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Trends :
- Halogen Positioning : Bromine at para (4-bromo) vs. ortho (5-bromo-2-methoxy) affects steric and electronic properties. The ortho-methoxy group in the target compound may enhance steric hindrance and influence π-stacking .
Physicochemical Properties
- Melting Points : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivatives melt at ~185–187°C , while methyl 5-(3,4-dimethoxyphenyl) analogues have higher melting points due to increased polarity .
- Spectroscopy :
Computational and Structural Analysis
- Conformational Analysis : The thiazolopyrimidine core adopts a flattened boat conformation in analogues, with deviations up to 0.224 Å from planarity . Substituents like 2-methoxy or bromine may influence puckering amplitudes .
- Hydrogen Bonding : C–H···O interactions stabilize crystal packing in ethyl 5-phenyl derivatives, forming chains along the c-axis .
Biological Activity
Isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 618075-71-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H19BrN2O4S
- Molecular Weight : 439.32 g/mol
- Structure : The compound features a thiazolo-pyrimidine core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. A notable study indicated that thiazole derivatives exhibited moderate anti-proliferative activity, with some compounds showing IC50 values less than that of the reference drug doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |
| 10 | 1.98 ± 1.22 | A-431 |
The biological activity of isopropyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl can be attributed to its interaction with specific molecular targets involved in cell signaling pathways and enzyme inhibition. The thiazole moiety has been linked to enhanced cytotoxicity through mechanisms such as tubulin polymerization inhibition .
Study on Antimicrobial Efficacy
In an investigation into the antimicrobial properties of thiazole derivatives, researchers synthesized a series of compounds and tested their efficacy against common bacterial strains. The results demonstrated that modifications in the chemical structure significantly influenced the antimicrobial activity, suggesting a structure–activity relationship (SAR) that can guide future drug design .
Evaluation of Cytotoxic Effects
A comprehensive study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings indicated that specific substitutions on the phenyl ring enhanced the cytotoxicity, emphasizing the importance of molecular structure in therapeutic efficacy .
Q & A
Synthesis and Optimization
Basic Question : What are common synthetic routes for preparing this thiazolopyrimidine derivative? Methodological Answer : The compound can be synthesized via a multi-step route involving cyclocondensation and functionalization. A typical approach involves:
Core Formation : Reacting 2-aminothiazole derivatives with β-ketoesters to form the thiazolo[3,2-a]pyrimidine core .
Substituent Introduction : Introducing the 5-bromo-2-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling.
Esterification : Incorporating the isopropyl ester group using anhydrous conditions with isopropyl alcohol and a coupling agent (e.g., DCC/DMAP) .
Key intermediates should be purified via column chromatography, and progress monitored using TLC or LC-MS.
Advanced Question : How can reaction conditions be optimized for regioselective substitution at the C5 position? Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the electron-deficient C5 position .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide incorporation .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during bromophenyl group introduction.
Validate regiochemistry via NOESY NMR or X-ray crystallography .
Crystallography and Structural Analysis
Basic Question : How is the crystal structure determined using X-ray diffraction? Methodological Answer :
Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K .
Structure Solution : Employ direct methods (SHELXS) for phase determination .
Refinement : Refine parameters (atomic positions, thermal displacements) using SHELXL, with R-factors < 0.05 .
Validation : Check for geometric outliers (e.g., bond lengths, angles) against standard values (e.g., C–C: 1.54 Å, C–N: 1.47 Å) .
Advanced Question : How to resolve contradictions in crystallographic data, such as disordered solvent molecules? Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to model split positions for disordered atoms .
- SQUEEZE (PLATON) : Remove electron density contributions from highly disordered solvents .
- Hydrogen Bond Analysis : Apply graph-set analysis to identify robust hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Example data for the title compound:
| Bond | Length (Å) |
|---|---|
| C9–S1 | 1.740 (3) |
| N2–C5 | 1.473 (3) |
| Angle | Value (°) |
| C9–S1–C2 | 90.2 |
Intermolecular Interactions
Basic Question : What intermolecular forces stabilize the crystal structure? Methodological Answer : Primary stabilizing interactions include:
- Hydrogen Bonds : Between carbonyl oxygen (O3) and methoxy hydrogens (e.g., O3⋯H–C21: 2.42 Å) .
- π-π Stacking : Between aromatic rings (e.g., phenyl-thiazole face-to-face interactions, centroid distance: 3.6 Å) .
- Halogen Interactions : C–Br⋯π contacts (Br–centroid distance: 3.5 Å) enhance packing efficiency .
Advanced Question : How do halogen-π interactions influence supramolecular assembly? Methodological Answer :
- Geometry Analysis : Measure dihedral angles between the bromophenyl ring and adjacent π-systems (e.g., 15–20° for optimal overlap) .
- Energy Calculations : Use DFT (B3LYP/6-31G*) to quantify interaction energies (typically −2 to −5 kcal/mol) .
- Packing Diagrams : Visualize one-dimensional chains formed via Br⋯π interactions using Mercury software .
Biological Activity Assessment
Basic Question : What methodologies assess the compound’s potential biological activity? Methodological Answer :
In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like kinases or GPCRs.
In Vitro Assays : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) .
SAR Studies : Compare IC₅₀ values against analogs with varying substituents (e.g., bromine vs. methyl groups) .
Advanced Question : How to design analogs with enhanced bioactivity based on structural data? Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at C5 to increase electrophilicity .
- Bioisosteric Replacement : Replace the isopropyl ester with a trifluoroethyl group to improve metabolic stability .
- Crystallographic Insights : Utilize halogen-π interactions to enhance target binding (e.g., bromine for kinase inhibition) .
Data Analysis and Interpretation
Basic Question : What key parameters are derived from X-ray diffraction data? Methodological Answer : Critical parameters include:
- Unit Cell Dimensions (e.g., a = 7.536 Å, b = 18.178 Å, β = 94.465°) .
- Torsion Angles : Assess ring puckering (e.g., Cremer-Pople parameters for the thiazole ring: Q = 0.42 Å, θ = 12°) .
- Thermal Motion : Bₑq values > 5 Ų indicate disorder or flexibility .
Advanced Question : How to analyze pseudorotation in the thiazolopyrimidine ring? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
